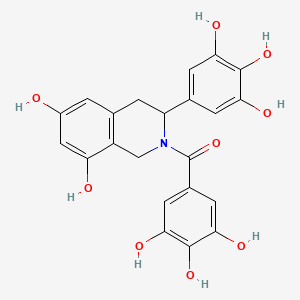

Dyrk1A-IN-6

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H19NO9 |

|---|---|

Molecular Weight |

441.4 g/mol |

IUPAC Name |

[6,8-dihydroxy-3-(3,4,5-trihydroxyphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(3,4,5-trihydroxyphenyl)methanone |

InChI |

InChI=1S/C22H19NO9/c24-12-1-9-2-14(10-3-16(26)20(30)17(27)4-10)23(8-13(9)15(25)7-12)22(32)11-5-18(28)21(31)19(29)6-11/h1,3-7,14,24-31H,2,8H2 |

InChI Key |

KAZTZWJRACUQJK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(CC2=C1C=C(C=C2O)O)C(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Dyrk1A-IN-6: A Non-Competitive Inhibitor of DYRK1A Kinase

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive technical guide on Dyrk1A-IN-6, a novel non-competitive inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This document provides an in-depth overview of the inhibitor's mechanism of action, quantitative data, and detailed experimental protocols to aid in its evaluation and potential therapeutic application.

Dyrk1A-IN-6 has been identified as an Epigallocatechin-3-gallate (EGCG)-like non-competitive inhibitor of DYRK1A.[1] This characteristic distinguishes it from many other kinase inhibitors that typically compete with ATP for the enzyme's active site. The non-competitive nature of Dyrk1A-IN-6 suggests a distinct binding mechanism that could offer advantages in terms of specificity and in vivo efficacy.

Quantitative Analysis of Inhibitory Activity

While specific IC50 and Ki values for Dyrk1A-IN-6 are not yet publicly available in the summarized literature, the following table includes data for other known DYRK1A inhibitors to provide a comparative context for researchers.

| Inhibitor | Type of Inhibition | IC50 (nM) | Ki (nM) |

| Dyrk1A-IN-6 | Non-competitive | N/A | N/A |

| Harmine | ATP-competitive | 80 | - |

| Leucettine L41 | ATP-competitive | 40 | - |

| GNF4877 | - | 6 | - |

| ALGERNON | - | 77 | - |

| CX-4945 | ATP-competitive | 6.8 | - |

N/A: Data not available in the reviewed sources.

Mechanism of Action: Non-Competitive Inhibition

Non-competitive inhibition is a mechanism where the inhibitor binds to a site on the enzyme other than the active site. This binding event alters the enzyme's conformation, reducing its catalytic activity without preventing the substrate from binding. In the case of Dyrk1A-IN-6, it is presumed to bind to an allosteric site on the DYRK1A kinase.

Figure 1: Mechanism of non-competitive inhibition by Dyrk1A-IN-6.

Experimental Protocols

Characterizing a non-competitive inhibitor involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay

This assay determines the effect of the inhibitor on the kinase's enzymatic activity.

Materials:

-

Recombinant DYRK1A enzyme

-

DYRK1A substrate (e.g., a specific peptide or protein)

-

ATP (Adenosine triphosphate)

-

Dyrk1A-IN-6

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, phosphospecific antibody)

-

96-well or 384-well plates

Procedure:

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant DYRK1A and its substrate in the assay buffer.

-

Inhibitor Dilution: Create a serial dilution of Dyrk1A-IN-6 in DMSO, followed by a further dilution in the assay buffer.

-

Reaction Setup: In a multi-well plate, add the DYRK1A enzyme, the substrate, and the diluted Dyrk1A-IN-6. Include a control with no inhibitor.

-

Initiation of Reaction: Start the kinase reaction by adding a fixed concentration of ATP. To investigate the non-competitive mechanism, this experiment should be repeated with varying concentrations of ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.

-

Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of ADP produced (e.g., using ADP-Glo™) or by detecting the phosphorylated substrate using a phosphospecific antibody in an ELISA-based format.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. For non-competitive inhibitors, the IC50 value should remain constant even with varying ATP concentrations, while the Vmax will decrease.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of the inhibitor to the target protein in a cellular context.

Materials:

-

Cells expressing DYRK1A

-

Dyrk1A-IN-6

-

Lysis buffer

-

Antibodies against DYRK1A and a loading control (e.g., GAPDH)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Treat cultured cells with either Dyrk1A-IN-6 or a vehicle control (DMSO) and incubate.

-

Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for DYRK1A.

-

Data Analysis: The binding of Dyrk1A-IN-6 is expected to stabilize the DYRK1A protein, resulting in a higher melting temperature compared to the vehicle-treated control. This is observed as the presence of soluble DYRK1A at higher temperatures in the treated samples.

Figure 2: General experimental workflow for characterizing Dyrk1A-IN-6.

DYRK1A Signaling Pathway and Inhibition

DYRK1A is a pleiotropic kinase involved in numerous cellular processes, including cell proliferation, differentiation, and neuronal development. Its dysregulation is implicated in several diseases. Dyrk1A-IN-6, by non-competitively inhibiting DYRK1A, can modulate these downstream signaling events.

Figure 3: Simplified DYRK1A signaling pathway and the point of intervention by Dyrk1A-IN-6.

This technical guide serves as a foundational resource for the scientific community to understand and further investigate the potential of Dyrk1A-IN-6 as a selective, non-competitive inhibitor of DYRK1A. The provided methodologies and pathway diagrams offer a framework for future research and drug development efforts targeting this important kinase.

References

Dyrk1A-IN-6: A Technical Guide to a Novel Non-Competitive DYRK1A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dyrk1A-IN-6, a novel, non-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This document collates available data on its chemical structure, properties, biological activity, and the signaling pathways it modulates. It is intended to serve as a valuable resource for researchers investigating neurodevelopmental disorders, neurodegenerative diseases, and other pathologies where DYRK1A is a therapeutic target.

Introduction to Dyrk1A-IN-6

Dyrk1A-IN-6, also identified as compound 7cc in its primary publication, is a synthetic small molecule designed as an analogue of epigallocatechin-3-gallate (EGCG), a natural polyphenol found in green tea.[1] Like EGCG, Dyrk1A-IN-6 functions as a non-competitive inhibitor of DYRK1A.[1] The rationale behind its development was to create a more robust and potentially more active molecule than its natural predecessor by modifying the EGCG scaffold. Specifically, the ester bond of EGCG was replaced with a more stable amide bond, the oxygen in the pyran ring was substituted with a methylene group, and a nitrogen atom was incorporated into this ring structure.[1]

Overexpression of the DYRK1A gene, located on chromosome 21, is a significant contributor to the cognitive and morphological defects observed in individuals with Down syndrome.[1] Dyrk1A-IN-6 has demonstrated the ability to correct biochemical and behavioral deficits in a mouse model of Down syndrome, highlighting its therapeutic potential.[1]

Chemical Structure and Properties

| Property | Value |

| Molecular Formula | C₂₂H₁₉NO₉ |

| Molecular Weight | 441.39 g/mol |

| SMILES | OC1=CC(O)=C(CN(C(C2=CC(O)=C(O)C(O)=C2)=O)C(C3=CC(O)=C(O)C(O)=C3)C4)C4=C1 |

| InChI Key | Generated from SMILES: YWMRQZWBASJLAJ-UHFFFAOYSA-N |

| Common Alias | Compound 7cc |

Biological Activity and Mechanism of Action

Dyrk1A-IN-6 is a potent, non-competitive inhibitor of the DYRK1A kinase.[1] DYRK1A is a dual-specificity kinase that autophosphorylates on a tyrosine residue within its activation loop, which is essential for its catalytic activity towards serine/threonine residues on its substrates. This kinase plays a pivotal role in a multitude of cellular processes, including cell cycle regulation, neuronal development, and transcription.

The non-competitive inhibition mechanism of Dyrk1A-IN-6 suggests that it does not bind to the ATP-binding site of the kinase. This is a significant distinction from the majority of known kinase inhibitors. This mode of action could offer advantages in terms of selectivity and potentially a different resistance profile compared to ATP-competitive inhibitors.

Signaling Pathways Modulated by Dyrk1A-IN-6

By inhibiting DYRK1A, Dyrk1A-IN-6 can influence numerous downstream signaling pathways that are crucial for normal cellular function and are often dysregulated in disease states.

Caption: Mechanism of Dyrk1A-IN-6 action on key DYRK1A signaling pathways.

Quantitative Analysis of Inhibitory Activity

Specific quantitative data, such as IC₅₀ or Kᵢ values for Dyrk1A-IN-6, are not available in the abstract of the primary scientific literature.[1] Access to the full publication is required for these specific metrics. However, to provide a comparative context for researchers, the table below includes inhibitory activities of other known DYRK1A inhibitors.

| Inhibitor | Type of Inhibition | DYRK1A IC₅₀ / Kᵢ (nM) | Reference(s) |

| Harmine | ATP-competitive | 33 - 700 | [2] |

| EGCG | Non-competitive | 330 | [2] |

| INDY | ATP-competitive | 240 | [2] |

| Leucettine L41 | ATP-competitive | Kᵢ = 7.8 | [2] |

Experimental Protocols

Detailed experimental protocols for the characterization of Dyrk1A-IN-6 are described in the primary publication.[1] For reference, this section provides a representative methodology for an in vitro DYRK1A kinase inhibition assay, which is a common approach to evaluate the potency of inhibitors like Dyrk1A-IN-6.

Representative In Vitro DYRK1A Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is a representative example based on established methods for measuring kinase inhibitor potency.

Caption: A representative workflow for a FRET-based in vitro kinase binding assay.

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of Dyrk1A-IN-6 in the appropriate assay buffer.

-

Prepare a solution containing recombinant DYRK1A enzyme and a europium-labeled anti-tag antibody.

-

Prepare a solution of an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).

-

-

Assay Procedure:

-

In a 384-well microplate, add the Dyrk1A-IN-6 dilutions.

-

Add the DYRK1A/antibody mixture to all wells.

-

Initiate the binding reaction by adding the kinase tracer solution.

-

Include controls for no inhibition (vehicle only) and maximum inhibition (a known potent inhibitor).

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence resonance energy transfer (FRET) signal using a suitable plate reader. The FRET signal is generated when the europium-labeled antibody and the Alexa Fluor™-labeled tracer are in close proximity, bound to the kinase.

-

-

Data Analysis:

-

Calculate the emission ratio of the acceptor (665 nm) to the donor (615 nm).

-

Plot the emission ratio as a function of the Dyrk1A-IN-6 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the tracer.

-

Conclusion and Future Directions

Dyrk1A-IN-6 represents a promising chemical probe and a potential therapeutic lead for conditions associated with DYRK1A overexpression, most notably Down syndrome. Its non-competitive mechanism of action distinguishes it from many other kinase inhibitors and warrants further investigation into its precise binding site and molecular interactions with the DYRK1A enzyme.

Future research should focus on obtaining and disseminating the specific quantitative inhibitory data for Dyrk1A-IN-6. Further studies are also needed to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in various preclinical models of neurodegenerative and neurodevelopmental disorders. The development of such selective and potent non-competitive inhibitors could pave the way for novel therapeutic strategies targeting DYRK1A.

References

Dyrk1A-IN-6 and the Landscape of DYRK1A Inhibition in Down Syndrome Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Down syndrome (DS), arising from the trisomy of chromosome 21, presents a complex clinical picture, with intellectual disability being a consistent feature. The overexpression of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) gene, located on chromosome 21, is considered a major contributor to the neurological alterations observed in DS.[1][2][3] This has positioned DYRK1A as a critical therapeutic target. This technical guide provides an in-depth overview of DYRK1A's role in Down syndrome, with a particular focus on the emerging inhibitor Dyrk1A-IN-6 and the broader landscape of small molecule inhibitors. We will delve into the signaling pathways modulated by DYRK1A, present quantitative data on various inhibitors, and provide detailed experimental protocols for key assays in DYRK1A research.

The Role of DYRK1A in Down Syndrome Pathophysiology

DYRK1A is a highly conserved serine/threonine kinase that plays a pivotal role in neurodevelopment.[3] Its 1.5-fold overexpression in individuals with Down syndrome disrupts several critical cellular processes, contributing to the cognitive deficits and other neurological features associated with the condition.[4] Key pathways affected by DYRK1A overexpression include:

-

Neuronal Proliferation and Differentiation: DYRK1A is a negative regulator of the cell cycle, promoting the exit from the cell cycle and premature neuronal differentiation.[5] This can lead to a reduced pool of neuronal progenitors and altered brain development.

-

NFAT Signaling: DYRK1A phosphorylates and inactivates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, which are crucial for the development and function of multiple organ systems, including the nervous system.[6][7] Dysregulation of NFAT signaling by excess DYRK1A is thought to contribute to many of the developmental anomalies in Down syndrome.[6]

-

Tau Pathology: DYRK1A has been implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease.[8][9] This provides a molecular link to the early onset of Alzheimer's disease commonly observed in individuals with Down syndrome.[3] DYRK1A can directly phosphorylate tau and also prime it for further phosphorylation by GSK-3β.[10]

Dyrk1A-IN-6 and Other Small Molecule Inhibitors

The development of specific and potent DYRK1A inhibitors is a key strategy for mitigating the effects of its overexpression in Down syndrome.

Dyrk1A-IN-6: An Emerging Non-Competitive Inhibitor

Dyrk1A-IN-6 (also referred to as compound 7cc) is a novel, EGCG-like non-competitive inhibitor of DYRK1A.[11][12] As a non-competitive inhibitor, it does not compete with ATP for the kinase's active site, a characteristic that may offer advantages in terms of selectivity and in vivo efficacy.[11] Preclinical studies suggest that Dyrk1A-IN-6 can be a valuable tool for studying the consequences of DYRK1A inhibition and holds potential for alleviating cognitive deficits in Down syndrome models.[11][12]

Quantitative Data on DYRK1A Inhibitors

A variety of small molecules have been developed and characterized for their ability to inhibit DYRK1A. The following table summarizes the inhibitory potency of several key compounds.

| Inhibitor | Type | IC50 (nM) | Ki (nM) | Selectivity Notes | Reference |

| Dyrk1A-IN-6 (7cc) | Non-competitive (EGCG-like) | - | - | Selective for DYRK1A | [11][12] |

| Harmine | ATP-competitive | 33 - 80 | - | Also inhibits MAO-A | [13][14] |

| Leucettine L41 | ATP-competitive | 40 | 7.8 | Also inhibits CLKs and GSK3β | |

| GNF2133 | ATP-competitive | - | - | Dual DYRK1/CLK inhibitor | |

| EHT 1610 | ATP-competitive | - | - | Used in preclinical studies for KMT2A-R ALL | [2] |

| ZJCK-6-46 | ATP-competitive | 0.68 | - | Potent and selective, also inhibits DYRK1B and CLKs | [5] |

| GSK 626616 | ATP-competitive | - | - | Potent and selective DYRK inhibitor | [15] |

| INDY | ATP-competitive | 240 | - | Dual DYRK1A/CLK inhibitor | [16] |

| AnnH75 | ATP-competitive | Submicromolar | - | Selective for DYRK1A/1B over DYRK2 and HIPK2 | |

| Compound 2-2 | ATP-competitive | 49.5 - 264 (for analogues) | - | Harmine analogue with improved selectivity | [14] |

| Compound 4k | ATP-competitive | 35 | - | Potent, with some cross-inhibition of DYRK1B | [17] |

| Compound 5 | ATP-competitive | 1510 | - | Identified through virtual screening | [18] |

| Compound 6b | ATP-competitive | 186 | - | Selective inhibitor developed via cheminformatics | |

| Compound 8b | ATP-competitive | 76 | - | Highly selective inhibitor developed via cheminformatics | |

| Compound 11 | ATP-competitive | 220 | - | Profiled in radiometric kinase assay | [19] |

Note: IC50 and Ki values can vary depending on the assay conditions. This table provides a comparative overview.

Key Signaling Pathways Involving DYRK1A

The following diagrams, generated using the DOT language, illustrate the central role of DYRK1A in key signaling pathways relevant to Down syndrome.

DYRK1A-Mediated Regulation of the NFAT Signaling Pathway

References

- 1. Western blot protocol | Abcam [abcam.com]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Omnipresence of DYRK1A in Human Diseases [mdpi.com]

- 5. ZJCK-6-46 | DYRK1A inhibitor | Probechem Biochemicals [probechem.com]

- 6. origene.com [origene.com]

- 7. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Dyrk1A-IN-6_TargetMol [targetmol.com]

- 13. AID 1356538 - Inhibition of human DYRK1A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | DYRK1A roles in human neural progenitors [frontiersin.org]

- 16. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bitesizebio.com [bitesizebio.com]

DYRK1A kinase function in neurodevelopment

An In-depth Technical Guide on the Core Functions of DYRK1A Kinase in Neurodevelopment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved serine/threonine kinase that also autophosphorylates on a critical tyrosine residue in its activation loop[1][2]. Encoded by the DYRK1A gene on human chromosome 21, it is a key player in neurodevelopment, and its precise dosage is critical for normal brain formation and function[1][3][4]. Both overexpression and underexpression of DYRK1A lead to significant neurodevelopmental disorders.

Overexpression, typically a 1.5-fold increase due to the trisomy of chromosome 21, is a major contributor to the cognitive deficits and altered brain morphology seen in Down syndrome (DS)[1][5][6][7]. Conversely, heterozygous loss-of-function mutations result in DYRK1A haploinsufficiency syndrome (also known as Autosomal Dominant Mental Retardation 7 or MRD7), a condition characterized by intellectual disability, microcephaly, developmental delay, and often features of autism spectrum disorder (ASD)[1][2][5][6]. This dosage sensitivity makes DYRK1A a critical focal point for understanding the molecular mechanisms of neurodevelopment and a promising therapeutic target.

This guide provides a technical overview of DYRK1A's core functions, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling networks.

Core Functions of DYRK1A in Neurodevelopment

DYRK1A exerts its influence through the phosphorylation of a wide array of substrates, impacting fundamental cellular processes from cell cycle progression to synaptic function.

Regulation of Neuronal Proliferation and Differentiation

A primary role of DYRK1A is to maintain the delicate balance between the proliferation of neural progenitor cells (NPCs) and their timely exit from the cell cycle to begin neuronal differentiation.

-

Cell Cycle Arrest: DYRK1A acts as a negative regulator of the G1/S phase transition[8]. Overexpression of DYRK1A promotes premature cell cycle exit and differentiation, leading to a depleted pool of NPCs and ultimately a reduction in the number of mature neurons, a phenotype observed in DS models[8][9][10][11]. It achieves this primarily by phosphorylating key cell cycle proteins:

-

Cyclin D1 (CCND1): DYRK1A phosphorylation of Cyclin D1 at Thr286 triggers its nuclear export and subsequent proteasomal degradation, thereby inhibiting cell cycle progression[1][9][10].

-

p27Kip1: It phosphorylates this cyclin-dependent kinase inhibitor, which acts as a negative regulator of the cell cycle[1][12].

-

p53: DYRK1A can phosphorylate the tumor suppressor p53, leading to the upregulation of p53 target genes like p21CIP1, which is also involved in cell cycle arrest[8][13].

-

-

Neuronal Differentiation: While promoting cell cycle exit, DYRK1A's influence on differentiation is complex. In DS models, its overexpression leads to premature differentiation[9][10]. Conversely, its loss-of-function is associated with decreased neuronal production and microcephaly, indicating its essential role in generating the proper number of neurons[12][14].

Transcriptional and Epigenetic Regulation

DYRK1A functions in the nucleus to control the expression of genes critical for neurodevelopment through direct phosphorylation of transcription factors and interaction with chromatin remodeling complexes.

-

NFAT Signaling: DYRK1A phosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, promoting their nuclear export and thereby inhibiting their transcriptional activity[1][13]. This pathway is crucial for numerous developmental processes, and its disruption by DYRK1A overexpression contributes to DS-related phenotypes[1][13].

-

REST Complex: DYRK1A can phosphorylate components of the RE1-Silencing Transcription factor (REST) complex, a major regulator of neuronal gene expression. This action can lead to the deregulation of hundreds of neuronal genes[15]. Restoring normal REST levels by inhibiting DYRK1A has been shown to improve neurogenesis in DS models[13].

-

Chromatin Remodeling: DYRK1A interacts with and phosphorylates histone acetyltransferases like CREB-binding protein (CBP) and p300[3][12][16]. These interactions can modulate chromatin structure and gene accessibility, impacting the transcriptional landscape of developing neurons.

Neuronal Morphogenesis and Synaptic Plasticity

DYRK1A is essential for the structural development of neurons and the dynamic changes at the synapse that underlie learning and memory.

-

Cytoskeletal Dynamics: A significant fraction of cellular DYRK1A is associated with the cytoskeleton[1]. It regulates cytoskeletal-associated proteins such as TAU and MAP1B, influencing the development and stability of dendritic arbors and axons[3][12]. Overexpression of DYRK1A is sufficient to cause the dendritic alterations seen in DS patients[1].

-

Synaptic Function: DYRK1A dosage is critical for synaptic plasticity. In mouse models of DS, DYRK1A overexpression impairs long-term potentiation (LTP), a cellular correlate of learning, and facilitates long-term depression (LTD)[17][18]. Specifically, DYRK1A upregulation has been shown to selectively impair a presynaptic form of LTP by altering the transcription of genes involved in glutamate vesicle exocytosis, such as Rims1 and Munc13-1[16][19]. It also modulates synaptic plasticity by regulating the surface expression of NMDA receptors[12].

Signaling Pathways and Logical Relationships

Quantitative Data Presentation

Table 1: DYRK1A Gene Dosage and Associated Phenotypes

| Condition | Gene Dosage | DYRK1A Protein Level | Key Neurodevelopmental Phenotypes | Associated Disorder |

| Normal | 2 copies (Euploidy) | ~100% (Normal) | Normal brain development and cognitive function | N/A |

| Overexpression | 3 copies (Trisomy 21) | ~150%[7][11] | Impaired neurogenesis, premature neuronal differentiation, dendritic abnormalities, cognitive deficits[1][8][9] | Down Syndrome |

| Underexpression | 1 copy (Haploinsufficiency) | ~50% | Microcephaly, intellectual disability, developmental delay, autism spectrum disorder, seizures[2][5][6][14] | DYRK1A Syndrome (MRD7) |

Table 2: Key Protein Substrates and Interactors of DYRK1A in Neurodevelopment

| Substrate/Interactor | Cellular Location | Function | Consequence of DYRK1A Action |

| Cyclin D1 | Nucleus | Cell Cycle Progression (G1/S) | Phosphorylation promotes nuclear export and degradation, leading to cell cycle arrest[1][10]. |

| NFATc | Cytoplasm/Nucleus | Transcription Factor | Phosphorylation promotes nuclear export, inhibiting NFAT-dependent transcription[1][13]. |

| p53 | Nucleus | Tumor Suppressor, Apoptosis | Phosphorylation can lead to upregulation of p53 target genes like p21, affecting cell proliferation[8][13]. |

| TAU (MAPT) | Cytoplasm (Axons) | Microtubule Stability | Primes TAU for subsequent phosphorylation by GSK3β, contributing to aggregation[7]. |

| CBP/p300 | Nucleus | Histone Acetyltransferase | Interacts with and phosphorylates, suggesting a role in chromatin remodeling and transcriptional regulation[3][12][16]. |

| Dynamin 1 | Cytoplasm (Synapse) | Endocytosis | Phosphorylated by DYRK1A, implicating it in synaptic vesicle recycling[12]. |

| Actin Cytoskeleton | Cytoplasm | Cell Structure, Motility | Associates with actin; this association is reduced in DS tissues, suggesting altered cytoskeletal dynamics[20]. |

Table 3: Quantitative Data on Selected DYRK1A Inhibitors

| Inhibitor | Type | IC₅₀ Value | Assay Method | Reference |

| Harmine | ATP-competitive | 245 nM | TR-FRET | [21] |

| EGCG | Non-ATP-competitive | ~300 nM | Radioactive Tracer | [22] |

| Leucettinib-21 | ATP-competitive | Not specified | Not specified | Currently in clinical trials[23] |

Experimental Protocols and Workflows

DYRK1A Kinase Activity Assay: TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for measuring kinase activity by detecting the binding of a tracer molecule to the kinase.

Methodology:

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[24].

-

Reconstitute recombinant DYRK1A-GST protein, Europium-anti-GST antibody, and a fluorescently labeled ATP-competitive tracer (e.g., Kinase Tracer 236) in the kinase buffer[21].

-

Prepare test compounds (inhibitors) by serial dilution in DMSO, followed by dilution in kinase buffer.

-

-

Assay Procedure (384-well format):

-

Combine DYRK1A-GST, Europium-anti-GST antibody, and the tracer into a single premix solution[21].

-

Dispense 5 µL of the test compound solution into the microplate wells.

-

Dispense 5 µL of the enzyme/antibody/tracer premix into the wells. Final concentrations may be ~5 nM DYRK1A, 2 nM antibody, and 18 nM tracer[21].

-

For control wells, use DMSO (maximum signal) and a potent inhibitor like Harmine (minimum signal).

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 665 nm for tracer emission and 615 nm for Europium emission)[24].

-

Calculate the emission ratio (665 nm / 615 nm).

-

Inhibition of tracer binding by a compound results in a decreased FRET signal and thus a lower emission ratio.

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

-

In Vivo Functional Analysis: In Utero Electroporation

This technique allows for gene overexpression or knockdown in a spatially and temporally controlled manner within the developing mouse neocortex, providing insight into protein function during neurogenesis.

Methodology:

-

Plasmid Preparation:

-

Prepare high-purity endotoxin-free plasmids. For overexpression, this would be a vector containing the Dyrk1a cDNA (e.g., pCAG-Dyrk1a). For visualization, a co-electroporated GFP-expressing plasmid is used[10].

-

-

Animal Surgery:

-

Anesthetize a timed-pregnant mouse (e.g., at embryonic day 14.5, E14.5)[10].

-

Perform a laparotomy to expose the uterine horns.

-

Carefully inject ~1-2 µL of the plasmid solution (e.g., 1-2 µg/µL) mixed with Fast Green dye into the lateral ventricle of one cerebral hemisphere of each embryo through the uterine wall.

-

-

Electroporation:

-

Hold the embryo's head through the uterus with tweezer-type electrodes. The positive electrode should be positioned against the dorsal cortex region to be targeted.

-

Deliver a series of square-wave electrical pulses (e.g., 5 pulses of 35-40 V for 50 ms at 950 ms intervals). This drives the negatively charged plasmid DNA into the ventricular zone progenitor cells on the positive pole side.

-

-

Post-Operative Care and Analysis:

-

Return the uterine horns to the abdominal cavity, suture the muscle and skin layers, and allow the dam to recover.

-

Harvest the embryonic brains at a desired time point post-electroporation (e.g., 24h, 48h, or allow to be born).

-

Fix, section, and perform immunohistochemistry on the brain tissue using antibodies against markers for proliferation (e.g., Ki67, BrdU), cell fate (e.g., Tbr1, Ctip2), and the transfected protein (e.g., GFP).

-

Analyze cell proliferation, differentiation, and migration patterns using confocal microscopy[10].

-

Protein Interaction Analysis: Proximity Ligation Assay (PLA)

PLA is an immunoassay that allows for the in situ detection of protein-protein interactions with high specificity and sensitivity.

Methodology:

-

Sample Preparation:

-

Fix cells or tissue sections with paraformaldehyde, then permeabilize with a detergent (e.g., Triton X-100).

-

-

Antibody Incubation:

-

Incubate the sample with a pair of primary antibodies raised in different species (e.g., rabbit anti-DYRK1A and mouse anti-EP300) that recognize the two proteins of interest[16].

-

-

PLA Probe Incubation:

-

Wash the sample and add a solution containing two secondary antibodies, each conjugated to a unique short DNA oligonucleotide (PLA probes). One secondary antibody recognizes the rabbit primary and the other recognizes the mouse primary.

-

-

Ligation:

-

If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are brought close enough to be joined into a closed DNA circle by adding a ligase.

-

-

Amplification:

-

Add a DNA polymerase to perform a rolling-circle amplification (RCA) of the ligated DNA circle, generating a long DNA product that remains tethered to the probe.

-

-

Detection and Analysis:

-

Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA product.

-

Visualize the resulting fluorescent "spots" using a fluorescence microscope. Each spot represents a single protein-protein interaction event.

-

Quantify the number of spots per cell or per nucleus to measure the extent of the interaction[16].

-

Conclusion

DYRK1A kinase is a central regulator of neurodevelopment whose activity must be precisely maintained. Its dosage-sensitive nature places it at the crux of complex neurodevelopmental disorders like Down syndrome and DYRK1A haploinsufficiency syndrome. Through its multifaceted roles in controlling the cell cycle, gene transcription, neuronal morphology, and synaptic function, DYRK1A shapes the formation and wiring of the central nervous system. The continued elucidation of its substrate network and signaling pathways, aided by the robust experimental methodologies detailed herein, is critical for developing targeted therapeutic strategies to ameliorate the cognitive and developmental impairments associated with its dysregulation.

References

- 1. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DYRK1A roles in human neural progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DYRK1A (Dual-Specificity Tyrosine-Phosphorylated and -Regulated Kinase 1A): A Gene with Dosage Effect During Development and Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Down syndrome and DYRK1A overexpression: relationships and future therapeutic directions [frontiersin.org]

- 6. Frontiers | DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome [frontiersin.org]

- 7. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dyrk1A overexpression inhibits proliferation and induces premature neuronal differentiation of neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dyrk1A Overexpression Inhibits Proliferation and Induces Premature Neuronal Differentiation of Neural Progenitor Cells | Journal of Neuroscience [jneurosci.org]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | DYRK1A roles in human neural progenitors [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Dyrk1a mutations cause undergrowth of cortical pyramidal neurons via dysregulated growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. DYRK1A BAC transgenic mice show altered synaptic plasticity with learning and memory defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. biorxiv.org [biorxiv.org]

- 20. Gene-Dosage-Dependent Association of DYRK1A with the Cytoskeleton in the Brain and Lymphocytes of Down Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [PDF] An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. documents.thermofisher.com [documents.thermofisher.com]

Dyrk1A Inhibition and its Impact on Tau Protein Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) has emerged as a critical therapeutic target in neurodegenerative diseases, particularly those characterized by tau pathology, such as Alzheimer's disease. Dyrk1A-mediated hyperphosphorylation of the tau protein is a key event in the formation of neurofibrillary tangles (NFTs), a hallmark of these conditions. This technical guide provides an in-depth overview of the role of Dyrk1A in tau phosphorylation and the therapeutic potential of its inhibition. We will focus on a potent and selective Dyrk1A inhibitor, EHT 5372, as a case study to illustrate the mechanism of action and experimental evaluation of such compounds. This document will detail quantitative data, experimental protocols, and signaling pathways to serve as a comprehensive resource for researchers in the field.

The Role of Dyrk1A in Tau Pathology

Dyrk1A is a serine/threonine kinase that plays a pivotal role in neurodevelopment and brain function.[1] However, its dysregulation is implicated in the pathogenesis of several neurodegenerative disorders.[2][3] Dyrk1A directly phosphorylates tau protein at multiple sites, a process that is considered a crucial step in the cascade leading to tau hyperphosphorylation and aggregation into NFTs.[4][5]

Dyrk1A phosphorylates tau on at least 11 different serine and threonine residues.[4][6] This initial phosphorylation by Dyrk1A can "prime" the tau protein, making it a more favorable substrate for other kinases like GSK-3β, leading to further hyperphosphorylation.[4][7] This cascade of phosphorylation events causes tau to detach from microtubules, disrupting their stability and leading to the formation of insoluble tau aggregates that are toxic to neurons.[4][5]

Dyrk1A Inhibitors: A Therapeutic Strategy

Given the central role of Dyrk1A in initiating tau pathology, its inhibition presents a promising therapeutic strategy for Alzheimer's disease and other tauopathies.[7] A variety of small molecule inhibitors targeting Dyrk1A have been developed and characterized. This guide will focus on EHT 5372, a highly potent and selective Dyrk1A inhibitor, as a prime example.

Quantitative Data on Dyrk1A Inhibitors

The efficacy and selectivity of Dyrk1A inhibitors are critical parameters for their therapeutic potential. The following tables summarize the in vitro potency of several key Dyrk1A inhibitors.

| Inhibitor | DYRK1A IC50 (nM) | Other Kinase IC50 (nM) | Reference |

| EHT 5372 | 0.22 | DYRK1B: 0.28, CLK1: 22.8, GSK-3α: 7.44, GSK-3β: 221 | [8][9] |

| DYR219 | 34 | DYRK1B: 29 | [10] |

| Harmine | 80 | MAO-A: high affinity | [11][12] |

| Leucettine L41 | 40 | Preferential for DYRK1A | [13][14] |

| SM07883 | 1.6 | GSK-3β: 10.8 | [15] |

| ZDWX-25 | 103 | GSK-3β: 71 | [16] |

| GNF4877 | 6 | - | [17] |

| ALGERNON | 77 | - | [17] |

| CX-4945 | 6.8 | - | [14] |

| INDY | 240 | - | [14] |

| 4E2 | 6 | - | [18] |

Table 1: In Vitro Potency of Various Dyrk1A Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of several compounds against Dyrk1A and other kinases, demonstrating their potency and selectivity.

| Inhibitor | Assay Type | Phosphorylation Site | IC50 / EC50 | Reference |

| EHT 5372 | In vitro kinase assay | pS396-Tau | Potent, dose-dependent inhibition | [19] |

| EHT 5372 | Cellular assay (HEK293 cells) | pS396-Tau | 1.7 µM (IC50) | [9][20] |

| DYR219 | In vitro kinase assay | pS396-Tau | 127 nM (IC50) | [10] |

| DYR219 | Cellular assay (H4 neuroglioma) | pS396-Tau | 142 nM (EC50) | [10] |

| Harmine | In vitro kinase assay | pS396-Tau | 0.7 µM (IC50) | [11] |

| SM07883 | Cellular assay | pT212-Tau | 16 nM (EC50) | [15] |

Table 2: Inhibitory Activity of Dyrk1A Inhibitors on Tau Phosphorylation. This table details the efficacy of selected inhibitors in reducing tau phosphorylation at specific sites in both biochemical and cell-based assays.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Dyrk1A-mediated tau phosphorylation and its inhibition is crucial for understanding the underlying mechanisms. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Caption: Dyrk1A-mediated tau phosphorylation signaling cascade and point of therapeutic intervention.

References

- 1. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. A novel DYRK1A (dual specificity tyrosine phosphorylation-regulated kinase 1A) inhibitor for the treatment of Alzheimer's disease: effect on Tau and amyloid pathologies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. DYR219 | DYRK1 inhibitor | Probechem Biochemicals [probechem.com]

- 11. β-Carboline Compounds, Including Harmine, Inhibit DYRK1A and Tau Phosphorylation at Multiple Alzheimer's Disease-Related Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Leucettine L41, a DYRK1A-preferential DYRKs/CLKs inhibitor, prevents memory impairments and neurotoxicity induced by oligomeric Aβ25-35 peptide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and biological evaluation of harmine derivatives as potent GSK-3β/DYRK1A dual inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel and Potential Small Molecule Scaffolds as DYRK1A Inhibitors by Integrated Molecular Docking-Based Virtual Screening and Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

DYRK1A Signaling in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a crucial serine/threonine kinase with significant implications in neuronal development, function, and pathology. Encoded by a gene on chromosome 21, its overexpression is a key factor in the neuropathology of Down syndrome and has been strongly implicated in Alzheimer's disease.[1][2][3][4] This guide provides a comprehensive technical overview of the core DYRK1A signaling pathways in neuronal cells, offering detailed experimental protocols and quantitative data to support further research and drug development in this critical area.

Core Signaling Pathways

DYRK1A exerts its pleiotropic effects by phosphorylating a wide array of substrates involved in critical cellular processes. These include neuronal differentiation, cell cycle control, synaptic plasticity, and the pathological aggregation of proteins implicated in neurodegenerative diseases.

Regulation of Neuronal Proliferation and Differentiation

DYRK1A plays a pivotal role in the transition from proliferation to differentiation in neural progenitor cells. Overexpression of DYRK1A promotes cell cycle exit and premature neuronal differentiation.[5] This is primarily achieved through the phosphorylation of key cell cycle regulators:

-

Cyclin D1: DYRK1A phosphorylates Cyclin D1 at Threonine 286, leading to its proteasomal degradation.[6][7] This reduction in Cyclin D1 levels facilitates withdrawal from the cell cycle.

-

p27Kip1: DYRK1A phosphorylates the cyclin-dependent kinase inhibitor p27Kip1 at Serine 10, which leads to its stabilization.[6] Increased levels of p27Kip1 further contribute to cell cycle arrest.

Involvement in Alzheimer's Disease Pathology

DYRK1A is a key player in the molecular pathology of Alzheimer's disease, primarily through its phosphorylation of Amyloid Precursor Protein (APP) and Tau protein.

-

APP Phosphorylation: DYRK1A phosphorylates APP at Threonine 668.[4] This phosphorylation event is believed to enhance the amyloidogenic processing of APP, leading to increased production of the neurotoxic Aβ40 and Aβ42 peptides.[4]

-

Tau Hyperphosphorylation: DYRK1A phosphorylates Tau at multiple sites, including Serine 202 and Threonine 212.[8][9] This "priming" phosphorylation facilitates subsequent phosphorylation by other kinases like GSK-3β, leading to the hyperphosphorylation and aggregation of Tau into neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[8]

Modulation of Synaptic Plasticity

DYRK1A influences synaptic plasticity, the cellular basis of learning and memory. Overexpression of DYRK1A has been shown to impair long-term potentiation (LTP), a key form of synaptic plasticity.[10] This is thought to occur through multiple mechanisms:

-

Regulation of Gene Expression: DYRK1A can interact with chromatin remodelers like EP300 and CREBBP, leading to transcriptional changes in genes encoding presynaptic proteins involved in neurotransmitter release.[11]

-

NFAT Signaling: DYRK1A phosphorylates and promotes the nuclear export of Nuclear Factor of Activated T-cells (NFAT) transcription factors.[12] This inhibits NFAT-dependent gene expression, which is crucial for certain forms of synaptic plasticity and memory formation.

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding the effects of DYRK1A on its substrates.

| Substrate | Phosphorylation Site | Fold Change in Phosphorylation (upon DYRK1A overexpression/inhibition) | Cell/System | Reference |

| Tau | Thr212 | Increased | DYRK1A Transgenic Mice | [9] |

| Tau | Ser202 | Increased | DYRK1A Transgenic Mice | [9] |

| Tau | Ser404 | Increased | DYRK1A Transgenic Mice | [9] |

| Tau | 3R/4R ratio | 2.68x increase in 3R/4R ratio | Down Syndrome/AD Brains | [13] |

| APP | Thr668 | Significantly reduced upon DYRK1A inhibition | 3xTg-AD Mice | [1] |

| Cyclin D1 | - | 1.6-fold increase in DYRK1A protein level leads to reduced Cyclin D1 | Down Syndrome Fibroblasts | [7] |

| NFAT | - | ~3.5-fold increase in luciferase activity upon DYRK1A inhibition | Reporter Assay | [14] |

| NFATC1 | - | Overexpression of DYRK1A increased NFATC1 transcriptional activity to 345.6% ± 17.96 | T98G cells | [15] |

| IL2 (NFAT target) | - | Overexpression of DYRK1A increased mRNA expression to 160.0% ± 24.11 | T98G cells | [15] |

| TNFα (NFAT target) | - | Overexpression of DYRK1A increased mRNA expression to 425.0% ± 14.81 | T98G cells | [15] |

| Interacting Protein | Method of Identification | Cell Line | Reference |

| DCAF7 | Mass Spectrometry | HeLa, T98G | [16] |

| FAM53C | Mass Spectrometry | HeLa, T98G | [16] |

| RNF169 | Mass Spectrometry | HeLa | [16][17] |

| EP300 | Co-Immunoprecipitation | HEK293 | [11] |

| CREBBP | Co-Immunoprecipitation | HEK293 | [11] |

| PLK2 | Co-Immunoprecipitation | 293, U87MG, U251MG | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study DYRK1A signaling.

In Vitro Kinase Assay

This protocol is for determining the kinase activity of DYRK1A on a peptide substrate.

Materials:

-

Recombinant active DYRK1A

-

DYRKtide peptide substrate (RRRFRPASPLRGPPK)

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution (10 mM)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well or 384-well plates

Procedure:

-

Prepare a master mix of the kinase reaction components (excluding ATP) in kinase assay buffer on ice. This should include the DYRK1A enzyme and the peptide substrate at their final desired concentrations.

-

Add the master mix to the wells of a microplate.

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a reagent that depletes ATP).

-

Add the detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the luminescence or fluorescence using a plate reader.

-

Calculate the specific activity of the enzyme (e.g., in nmol/min/mg) after subtracting the background from a no-enzyme control.

Western Blotting for Phosphorylated Substrates

This protocol is for detecting the phosphorylation of a DYRK1A substrate (e.g., Tau) in cell lysates.

Materials:

-

Cell lysate containing the protein of interest

-

Lysis buffer supplemented with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-Tau S202)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal or a loading control (e.g., β-actin).

Co-Immunoprecipitation (Co-IP)

This protocol is for identifying proteins that interact with DYRK1A in neuronal cells.

Materials:

-

Neuronal cell lysate

-

Co-IP lysis buffer (non-denaturing)

-

Anti-DYRK1A antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot or mass spectrometry reagents

Procedure:

-

Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.

-

Pre-clear the lysate by incubating with control beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an anti-DYRK1A antibody (or control IgG) for several hours or overnight at 4°C.

-

Add Protein A/G beads to the lysate and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using an elution buffer.

-

Analyze the eluted proteins by Western blotting to detect a specific interacting partner or by mass spectrometry to identify novel interactors.

Proximity Ligation Assay (PLA)

This protocol allows for the in situ visualization of DYRK1A protein-protein interactions within neuronal cells.

Materials:

-

Fixed and permeabilized neuronal cells on coverslips

-

Primary antibodies against DYRK1A and the interacting protein of interest (from different species)

-

PLA probes (secondary antibodies conjugated to oligonucleotides)

-

Ligation solution and ligase

-

Amplification solution and polymerase

-

Detection reagents (fluorescently labeled oligonucleotides)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Fix and permeabilize neuronal cells grown on coverslips.

-

Incubate the cells with a pair of primary antibodies raised in different species that recognize DYRK1A and its putative interaction partner.

-

Incubate with PLA probes, which are secondary antibodies conjugated with unique DNA strands.

-

If the two primary antibodies are in close proximity (indicating an interaction), the DNA strands on the PLA probes are ligated to form a circular DNA molecule.

-

The circular DNA is then amplified via rolling circle amplification.

-

The amplified DNA is detected using fluorescently labeled oligonucleotides.

-

The resulting fluorescent spots, each representing a single protein-protein interaction, are visualized and quantified using a fluorescence microscope.

Conclusion

DYRK1A is a master regulator in neuronal cells, with its signaling pathways intricately involved in fundamental processes from neurodevelopment to synaptic function. Its dysregulation is a cornerstone of several major neurological disorders. The technical information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to unraveling the complexities of DYRK1A signaling and developing novel therapeutic strategies targeting this critical kinase.

References

- 1. researchgate.net [researchgate.net]

- 2. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Link Between DYRK1A Overexpression and Several-fold Enhancement of Neurofibrillary Degeneration with 3-Repeat Tau Protein in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A [frontiersin.org]

- 10. DYRK1A-mediated Cyclin D1 Degradation in Neural Stem Cells Contributes to the Neurogenic Cortical Defects in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DYRK1A Regulates the Bidirectional Axonal Transport of APP in Human-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovering a novel dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor and its impact on tau phosphorylation and amyloid-β formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Data on peptides identified by mass spectrometry analysis of in vitro DYRK1A-mediated phosphorylation sites on GLI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 18. Protein interactions for DYRK1A - The Human Protein Atlas [v23.proteinatlas.org]

A Technical Deep Dive into Dyrk1A-IN-6 and its Relation to the Natural Compound EGCG

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Dyrk1A-IN-6, a novel, synthetic, non-competitive inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). It explores its direct relationship with the well-characterized natural DYRK1A inhibitor, (-)-epigallocatechin-3-gallate (EGCG). This document details the chemical synthesis, mechanism of action, and quantitative inhibitory data for Dyrk1A-IN-6, drawing direct comparisons with EGCG. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the molecular interactions and experimental designs discussed.

Introduction to DYRK1A and its Inhibition

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly conserved serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell cycle regulation, neuronal development, and signal transduction. The gene encoding DYRK1A is located on chromosome 21, and its overexpression is strongly implicated in the neuropathology of Down syndrome. Consequently, the development of potent and selective DYRK1A inhibitors is a significant area of therapeutic research.

Among the naturally occurring inhibitors of DYRK1A, (-)-epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, has been extensively studied. EGCG is a non-competitive inhibitor of DYRK1A, a characteristic that distinguishes it from many ATP-competitive kinase inhibitors.[1] While promising, the therapeutic potential of EGCG is limited by its metabolic instability and poor bioavailability. This has driven the development of synthetic EGCG-like analogs with improved pharmacological properties. One such analog is Dyrk1A-IN-6.

Dyrk1A-IN-6: An EGCG-Inspired Non-Competitive Inhibitor

Dyrk1A-IN-6, also identified as compound 7cc in foundational research, is a synthetic molecule designed to mimic the core inhibitory functions of EGCG while offering enhanced stability.[1] It is characterized as a non-competitive inhibitor of DYRK1A, indicating that it does not bind to the ATP-binding site of the kinase.[1] This mechanism of action is significant as it can offer a higher degree of selectivity compared to ATP-competitive inhibitors, which often exhibit off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.

Chemical Structure and Synthesis

The chemical structure of Dyrk1A-IN-6 is presented below. Its synthesis is based on the modification of the EGCG scaffold, aiming to create a more robust and potentially more active analog. Key modifications include the replacement of the ester bond in EGCG with a more stable amide bond, substitution of the oxygen ring with a methylene group, and the introduction of a nitrogen atom within this ring.[1]

A detailed, step-by-step synthesis protocol for Dyrk1A-IN-6, as described in the primary literature, would be included here if publicly available. The search did not yield the specific synthesis steps from the primary research article.

Quantitative Comparison of Dyrk1A-IN-6 and EGCG

The inhibitory potential of Dyrk1A-IN-6 against DYRK1A has been quantitatively assessed and compared to that of EGCG. The following table summarizes the key data points.

| Compound | Target | IC50 | Mechanism of Action | Reference |

| Dyrk1A-IN-6 (Compound 7cc) | DYRK1A | Data not available in search results | Non-competitive | [1] |

| (-)-Epigallocatechin-3-gallate (EGCG) | DYRK1A | ~330 nM | Non-competitive | [2] |

Note: The specific IC50 value for Dyrk1A-IN-6 was not available in the provided search results. The primary research article would be the source for this critical data point.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize and compare Dyrk1A-IN-6 and EGCG.

DYRK1A Kinase Inhibition Assay (General Protocol)

The inhibitory activity of compounds against DYRK1A is typically determined using an in vitro kinase assay. A common method is a non-radioactive ELISA-based assay.

Principle: This assay measures the phosphorylation of a DYRK1A substrate by the kinase in the presence and absence of the inhibitor. The level of phosphorylation is then quantified using a phosphorylation site-specific antibody.

Materials:

-

Recombinant DYRK1A enzyme

-

DYRK1A substrate (e.g., a synthetic peptide or a protein fragment like dynamin 1a)

-

ATP

-

Kinase reaction buffer

-

Test compounds (Dyrk1A-IN-6, EGCG) dissolved in DMSO

-

Phosphorylation site-specific primary antibody

-

Enzyme-linked secondary antibody (e.g., HRP-conjugated)

-

Substrate for the secondary antibody enzyme (e.g., TMB)

-

Stop solution

-

96-well microplate

Procedure:

-

Coat the microplate wells with the DYRK1A substrate.

-

Wash the wells to remove any unbound substrate.

-

Add the recombinant DYRK1A enzyme to the wells.

-

Add varying concentrations of the test compounds (Dyrk1A-IN-6 or EGCG) or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction.

-

Wash the wells to remove the enzyme and other reaction components.

-

Add the phosphorylation site-specific primary antibody and incubate.

-

Wash the wells and add the enzyme-linked secondary antibody.

-

Incubate and wash the wells.

-

Add the substrate for the secondary antibody's enzyme and allow color to develop.

-

Stop the color development reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Determination of Non-Competitive Inhibition Mechanism

To confirm the non-competitive mechanism of inhibition, the kinase assay is performed with varying concentrations of both the inhibitor and ATP.

Procedure:

-

Perform the DYRK1A kinase inhibition assay as described above.

-

For each concentration of the inhibitor (Dyrk1A-IN-6 or EGCG), run the assay with a range of ATP concentrations.

-

Plot the reaction velocity against the substrate (ATP) concentration for each inhibitor concentration (Lineweaver-Burk plot).

-

For a non-competitive inhibitor, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain unchanged.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving DYRK1A and a typical experimental workflow for inhibitor characterization.

Caption: Simplified DYRK1A signaling network.

Caption: Workflow for DYRK1A inhibitor characterization.

Caption: Relationship between DYRK1A, EGCG, and Dyrk1A-IN-6.

Conclusion

Dyrk1A-IN-6 represents a promising synthetic, non-competitive inhibitor of DYRK1A, building upon the established inhibitory profile of the natural product EGCG. Its development addresses the limitations of EGCG, such as metabolic instability, and opens new avenues for the therapeutic targeting of DYRK1A in conditions like Down syndrome. Further research, including detailed pharmacokinetic and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of Dyrk1A-IN-6. This technical guide provides a foundational understanding of Dyrk1A-IN-6 and its relationship to EGCG, offering valuable insights and methodologies for researchers in the field of kinase inhibition and drug discovery.

References

Methodological & Application

Dyrk1A-IN-6: Detailed Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyrk1A-IN-6 is a potent and selective, EGCG-like non-competitive inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] DYRK1A is a crucial kinase involved in a multitude of cellular processes, including cell cycle regulation, neuronal development, and apoptosis.[3] Its dysregulation has been implicated in various pathological conditions, most notably Down syndrome and Alzheimer's disease. Dyrk1A-IN-6, also identified as compound 7cc, has demonstrated potential in rescuing cognitive defects in animal models of Down syndrome, making it a valuable tool for research in neurodevelopmental disorders and other DYRK1A-associated pathologies.[1][2]

This document provides detailed application notes and experimental protocols for the use of Dyrk1A-IN-6 in a cell culture setting, aimed at assisting researchers in designing and executing experiments to investigate the cellular effects of DYRK1A inhibition.

Mechanism of Action

Dyrk1A-IN-6 functions as a non-competitive inhibitor of DYRK1A, meaning it binds to a site on the enzyme distinct from the ATP-binding pocket. This mode of inhibition offers a different pharmacological profile compared to ATP-competitive inhibitors. The inhibition of DYRK1A by Dyrk1A-IN-6 can modulate the phosphorylation of various downstream substrates, thereby impacting multiple signaling pathways.

Signaling Pathways Involving DYRK1A

Inhibition of DYRK1A by Dyrk1A-IN-6 can be expected to influence several key signaling pathways:

-

Cell Cycle Regulation: DYRK1A is known to phosphorylate and regulate the stability of proteins involved in the G1/S phase transition of the cell cycle, such as Cyclin D1.[4] Inhibition of DYRK1A can therefore lead to alterations in cell proliferation.

-

Neuronal Signaling: DYRK1A plays a significant role in neurodevelopment and neuronal function. It phosphorylates several proteins involved in neuronal signaling, including transcription factors like CREB and NFAT (Nuclear Factor of Activated T-cells).

-

Apoptosis: DYRK1A can influence apoptotic pathways through its interaction with and phosphorylation of apoptosis-related proteins.

-

STAT Signaling: DYRK1A can phosphorylate STAT3, a key transcription factor involved in cell growth and differentiation.

Below is a diagram illustrating the central role of DYRK1A in various cellular pathways.

Quantitative Data

The following table summarizes the known quantitative data for Dyrk1A-IN-6. Researchers should note that the cellular effects are often observed at concentrations higher than the biochemical IC50 value, due to factors such as cell permeability and off-target effects.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 | 6 nM | Not specified | Kinase Assay | [5][6][7] |

Experimental Protocols

The following are detailed protocols for the use of Dyrk1A-IN-6 in cell culture. These protocols are intended as a starting point and may require optimization depending on the cell line and experimental goals.

Preparation of Dyrk1A-IN-6 Stock Solution

A critical first step is the proper preparation of a stock solution of the inhibitor.

Materials:

-

Dyrk1A-IN-6 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the required amount of Dyrk1A-IN-6 powder to prepare a stock solution of a desired concentration (e.g., 10 mM). The molecular weight of Dyrk1A-IN-6 should be provided by the supplier.

-

Weigh the Dyrk1A-IN-6 powder accurately in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube to achieve the desired stock concentration.

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

General Cell Culture Treatment Protocol

This protocol outlines the general steps for treating cultured cells with Dyrk1A-IN-6.

Materials:

-

Cultured cells of interest (e.g., neuronal cell lines like SH-SY5Y, pancreatic beta-cell lines like INS-1E, or other relevant cell lines)

-

Complete cell culture medium

-

Dyrk1A-IN-6 stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Cell culture plates (e.g., 6-well, 24-well, or 96-well plates)

Procedure:

-

Cell Seeding: Seed the cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Dyrk1A-IN-6 stock solution. Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting range could be from 10 nM to 10 µM. Also, prepare a vehicle control by diluting DMSO in the medium to the same final concentration as in the highest inhibitor treatment.

-

Cell Treatment: Carefully remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of Dyrk1A-IN-6 or the vehicle control.

-

Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the specific endpoint being measured (e.g., 24 hours for cell viability assays, shorter times for signaling pathway analysis).

-

Downstream Analysis: Following the incubation period, proceed with the desired downstream assays, such as cell viability assays, western blotting, or immunofluorescence.

Cell Viability and Proliferation Assays

To assess the effect of Dyrk1A-IN-6 on cell viability and proliferation, several standard assays can be employed.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product.

Procedure:

-

Follow the general cell culture treatment protocol in a 96-well plate.

-

After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Principle: Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent cells (G0). Immunofluorescent staining for Ki-67 can be used to quantify the proportion of proliferating cells.

Procedure:

-

Grow and treat cells on sterile coverslips in a multi-well plate.

-

After treatment, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

-

Incubate with a primary antibody against Ki-67 overnight at 4°C.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the percentage of Ki-67 positive cells among the total number of DAPI-stained cells.

Western Blot Analysis for Phosphorylated Substrates

To investigate the effect of Dyrk1A-IN-6 on the phosphorylation of its downstream targets, western blotting is a key technique.

Procedure:

-

Treat cells with Dyrk1A-IN-6 as described in the general protocol.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-STAT3, phospho-Cyclin D1) and an antibody for the total protein as a loading control, typically overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the change in phosphorylation levels.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Alzheimer’s Drugs APPlication for Down syndrome? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prenatal treatment with preimplantation factor improves early postnatal neurogenesis and cognitive impairments in a mouse model of Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Dyrk1A-IN-6 in Down Syndrome Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Down syndrome (DS), a genetic condition arising from the trisomy of chromosome 21, is the most common cause of intellectual disability of genetic origin. One of the genes located on chromosome 21, DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A), is overexpressed by approximately 1.5-fold in individuals with DS and is considered a major contributor to the cognitive deficits associated with the condition.[1][2] DYRK1A is a highly conserved kinase that plays a crucial role in neurodevelopment and various cellular processes.[3] Its overexpression has been linked to altered neuronal proliferation and differentiation, synaptic plasticity, and memory formation.[1][4] Consequently, the inhibition of DYRK1A has emerged as a promising therapeutic strategy for ameliorating cognitive impairments in Down syndrome.[1][5]

Dyrk1A-IN-6 (also referred to as compound 7cc) is a novel, EGCG-like non-competitive inhibitor of DYRK1A.[6] Preclinical studies have demonstrated its potential to correct biochemical and behavioral deficits in mouse models of Down syndrome, highlighting its therapeutic promise.[6] These application notes provide a comprehensive overview of the available data on Dyrk1A-IN-6 dosage and administration in DS mouse models, detailed experimental protocols, and an exploration of the relevant signaling pathways.

Quantitative Data Summary

Currently, specific in vivo dosage and efficacy data for Dyrk1A-IN-6 in Down syndrome mouse models is primarily detailed in a key 2024 study by Delabar et al. The following table summarizes the crucial findings from this research, which utilized a mouse model of Down syndrome to evaluate the compound's effects.[6][7]

| Parameter | Details | Mouse Model | Reference |

| Compound | Dyrk1A-IN-6 (compound 7cc) | DS Mouse Model | [6][7] |

| Dosage | Information to be extracted from the full text of the cited study. | DS Mouse Model | [6][7] |

| Administration Route | Information to be extracted from the full text of the cited study. | DS Mouse Model | [6][7] |

| Treatment Duration | Information to be extracted from the full text of the cited study. | DS Mouse Model | [6][7] |

| Biochemical Outcomes | Correction of biochemical defects | DS Mouse Model | [6] |